molecular formula C7H6ClF3N2 B1433641 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine CAS No. 1638221-46-1

5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine

Cat. No.: B1433641
CAS No.: 1638221-46-1
M. Wt: 210.58 g/mol
InChI Key: HFCUOFAIABHBRI-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine is an organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This particular compound is characterized by the presence of a chloromethyl group at position 5, a methyl group at position 4, and a trifluoromethyl group at position 2

Mechanism of Action

Safety and Hazards

The safety information for 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H320, and the precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, P501 .

Future Directions

Trifluoromethylpyridines and their derivatives are expected to find many novel applications in the future . They are currently used in the agrochemical and pharmaceutical industries, and many candidates are undergoing clinical trials . The development of efficient and new pesticides is still an urgent task for scientific researchers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The initial step involves the formation of the pyrimidine ring through a cyclization reaction. This can be achieved by reacting appropriate nitriles or amidines with carbonyl compounds under acidic or basic conditions.

    Introduction of Substituents: The chloromethyl, methyl, and trifluoromethyl groups are introduced through various substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above. These methods are designed to maximize yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative, while coupling reactions could produce various biaryl or alkyl-aryl compounds.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(trifluoromethyl)pyrimidine: Similar in structure but lacks the chloromethyl group at position 5.

    4-Methyl-2-(trifluoromethyl)pyrimidine: Similar but lacks the chloromethyl group.

    5-(Chloromethyl)-2-methylpyrimidine: Similar but lacks the trifluoromethyl group.

Uniqueness

5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both chloromethyl and trifluoromethyl groups enhances its reactivity and potential for diverse applications in research and industry .

Properties

IUPAC Name

5-(chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2/c1-4-5(2-8)3-12-6(13-4)7(9,10)11/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCUOFAIABHBRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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